molecular formula C17H19ClN2O4S2 B2907132 Phenyl 4-((5-chlorothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235298-44-8

Phenyl 4-((5-chlorothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2907132
CAS No.: 1235298-44-8
M. Wt: 414.92
InChI Key: ICTLIVQJCQEMHH-UHFFFAOYSA-N
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Description

Phenyl 4-((5-chlorothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a synthetic chemical compound designed for research applications. Its structure incorporates a 5-chlorothiophene-2-sulfonamide group, a motif found in compounds investigated for targeting various enzymes and receptors . This moiety is linked via a methylene bridge to a piperidine ring, which is further functionalized with a phenyl carbamate group. The piperidine and carbamate functionalities are privileged structures in medicinal chemistry, often contributing to a molecule's ability to interact with biological targets and influencing its pharmacokinetic properties . The specific combination of these features makes this compound a valuable intermediate or tool molecule for researchers exploring structure-activity relationships in drug discovery. Potential research applications could include the synthesis of more complex derivatives or its use as a reference standard in analytical studies. Researchers might also investigate its potential as a inhibitor or modulator for specific protein targets, such as microbial enzymes or purinergic GPCRs, given the documented biological activities of similar chemotypes . As with any compound of this class, its moderate lipophilicity and polar surface area will influence its solubility and permeability, key factors for in vitro experimental outcomes. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

phenyl 4-[[(5-chlorothiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S2/c18-15-6-7-16(25-15)26(22,23)19-12-13-8-10-20(11-9-13)17(21)24-14-4-2-1-3-5-14/h1-7,13,19H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTLIVQJCQEMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((5-chlorothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of 5-chlorothiophene-2-sulfonamide. This compound is then reacted with piperidine-1-carboxylate under specific conditions to form the desired product. The reaction conditions often require the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, would be necessary to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((5-chlorothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Phenyl 4-((5-chlorothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound may have potential biological activity, making it useful in drug discovery and development.

  • Medicine: : It could be explored for its therapeutic properties in treating various diseases.

  • Industry: : The compound's unique properties may find applications in material science and other industrial processes.

Mechanism of Action

The mechanism by which Phenyl 4-((5-chlorothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in a medicinal context, it might interact with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs. Benzamido Linkers: The target compound’s 5-chlorothiophene-2-sulfonamido group distinguishes it from benzamido analogs (e.g., ).
  • Aromatic Substituents : The dichlorophenylmethyl ester in confers potent enzyme inhibition (IC50 = 0.8 µM), suggesting that halogenated aromatic groups enhance target affinity. The target’s phenyl ester may similarly stabilize interactions with hydrophobic binding pockets.
  • Ester Group Variability : tert-Butyl esters (e.g., ) are often used as protecting groups in synthesis, whereas phenyl esters (as in the target) may influence solubility and membrane permeability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Phenyl 4-((5-chlorothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sequential steps: (1) sulfonylation of the piperidine core with 5-chlorothiophene-2-sulfonyl chloride, (2) methylene bridge formation via reductive amination, and (3) carboxylation with phenyl chloroformate. Solvent selection (e.g., dichloromethane or DMF) and catalysts (e.g., triethylamine for sulfonylation) critically influence yield. Optimization requires monitoring via HPLC and adjusting parameters like temperature (0–25°C for sulfonylation) and stoichiometry. Purity is enhanced via recrystallization or column chromatography .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm backbone connectivity (e.g., piperidine CH₂ at δ 2.5–3.5 ppm, sulfonamide NH at δ 7.1–7.3 ppm).
  • HPLC : Assess purity (>95% by reverse-phase C18 column, gradient elution with acetonitrile/water).
  • Mass spectrometry : Verify molecular ion ([M+H]⁺ expected at m/z ~467). Cross-referencing with synthetic intermediates ensures structural fidelity .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodological Answer : Prioritize target-specific assays:

  • Receptor binding assays : Radiolabeled ligand competition studies (e.g., for GPCRs or enzymes like carbonic anhydrase).
  • Cytotoxicity screening : Use MTT or CellTiter-Glo® in cell lines (e.g., HEK293, HeLa) at 1–100 µM.
  • Functional assays : Measure second messengers (cAMP, Ca²⁺ flux) if targeting signaling pathways. Dose-response curves (IC₅₀/EC₅₀) guide SAR refinement .

Advanced Research Questions

Q. How can contradictory data on biological activity between structurally similar analogs be resolved?

  • Methodological Answer : Discrepancies often arise from off-target effects or assay variability. To address this:

  • Structural comparisons : Overlay analogs using X-ray crystallography or computational docking (e.g., AutoDock Vina) to identify binding pose differences.
  • Orthogonal assays : Validate activity in cell-free (e.g., SPR for binding kinetics) and cell-based systems.
  • Metabolic stability studies : Assess hepatic microsomal degradation to rule out pharmacokinetic confounders .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine multi-omics and functional approaches:

  • Chemoproteomics : Use photoaffinity probes to identify target proteins in lysates.
  • CRISPR-Cas9 screens : Knock out putative targets (e.g., kinases) to observe phenotypic rescue.
  • Transcriptomics : RNA-seq after compound treatment reveals pathway enrichment (e.g., apoptosis, inflammation) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?

  • Methodological Answer : Systematically modify substituents and evaluate key parameters:

  • Piperidine substitutions : Replace the methylene linker with ethylene or cyclopropyl groups.
  • Sulfonamide variations : Test 5-chlorothiophene vs. phenyl or pyridyl sulfonamides.
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to predict critical interactions.
  • Selectivity profiling : Screen against related targets (e.g., sulfonamide-binding enzymes) .

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